(2S)-2-amino-3-bromopropanoic acid hydrobromide
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Overview
Description
(2S)-2-Amino-3-bromopropanoic acid hydrobromide: is a chemical compound with the molecular formula C3H6BrNO2. It is a derivative of amino acids, specifically an amino acid bromide, and is used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with (2S)-2-amino-3-bromopropanoic acid.
Reaction Conditions: The compound can be synthesized through a bromination reaction, where the amino group is protected, and the carboxylic acid group is activated.
Industrial Production Methods: On an industrial scale, the compound is produced through controlled chemical reactions under specific conditions to ensure purity and yield.
Chemical Reactions Analysis
(2S)-2-Amino-3-bromopropanoic acid hydrobromide: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form (2S)-2-amino-3-bromopropanoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and various acids and bases are used in these reactions.
Major Products Formed: The major products include oxidized and reduced forms of the compound, as well as various substituted derivatives.
Scientific Research Applications
(2S)-2-Amino-3-bromopropanoic acid hydrobromide: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: The compound is used in biological studies to understand amino acid metabolism and protein synthesis.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-amino-3-bromopropanoic acid hydrobromide exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in amino acid metabolism.
Pathways Involved: It participates in pathways related to protein synthesis and degradation.
Comparison with Similar Compounds
(2S)-2-Amino-3-bromopropanoic acid hydrobromide: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: (2R)-2-amino-3-bromopropanoic acid hydrobromide, (2S)-2-amino-3-chloropropanoic acid hydrobromide, and (2S)-2-amino-3-fluoropropanoic acid hydrobromide.
Uniqueness: The presence of the bromine atom in this compound gives it distinct chemical properties compared to its counterparts.
Properties
CAS No. |
2639390-29-5 |
---|---|
Molecular Formula |
C3H7Br2NO2 |
Molecular Weight |
248.9 |
Purity |
95 |
Origin of Product |
United States |
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